molecular formula C13H13Cl2NS B2561400 {2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049756-96-8

{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride

Cat. No.: B2561400
CAS No.: 1049756-96-8
M. Wt: 286.21
InChI Key: BWKMHEBPVSPBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride is a chemical compound with the molecular formula C13H12ClNS·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzyl group attached to a thioether linkage, which is further connected to a phenylamine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with thiophenol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-chlorobenzylthiophenol. This intermediate is then reacted with aniline under acidic conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group and thioether linkage differentiates it from other phenylamine derivatives, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMHEBPVSPBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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